6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378664
InChI: InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C17H22ClNO2S
Molecular Weight: 339.9 g/mol

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC16378664

Molecular Formula: C17H22ClNO2S

Molecular Weight: 339.9 g/mol

* For research use only. Not for human or veterinary use.

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C17H22ClNO2S
Molecular Weight 339.9 g/mol
IUPAC Name 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)
Standard InChI Key UUGLCZXUIZCNCG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCOC)Cl

Introduction

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene derivatives class. These compounds are known for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The molecular formula of this specific compound is not explicitly provided in the available literature, but its molecular weight is approximately 339.9 g/mol for a closely related compound, 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide.

Biological Activities and Potential Applications

Benzothiophene derivatives are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. While specific data on 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide may be limited, related compounds have shown promise in various scientific fields.

Synthesis Methods

  • Electrophilic Substitution Reactions: Commonly used for synthesizing benzothiophene derivatives.

  • Aryne Chemistry: Involves o-silylaryl triflates reacting with alkynyl sulfides.

Biological Evaluation

  • Anti-Cancer and Anti-Inflammatory Activities: Potential therapeutic applications based on the class of compounds.

  • Mechanism of Action: Typically involves interaction with enzymes or receptors.

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